molecular formula C18H18N2O2 B5426225 N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide

N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B5426225
M. Wt: 294.3 g/mol
InChI Key: SJJMKNWDZZOTBG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group and a dimethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved by reacting 2-bromobenzonitrile with a suitable nucleophile.

    Formation of the dimethylphenoxy intermediate: This involves the reaction of 3,4-dimethylphenol with an appropriate halogenated propanamide.

    Coupling reaction: The final step involves coupling the cyanophenyl intermediate with the dimethylphenoxy intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide
  • N-(2-cyanophenyl)-2-(3,5-dimethylphenoxy)propanamide
  • N-(2-cyanophenyl)-2-(3,4-dichlorophenoxy)propanamide

Uniqueness

N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific positioning of the cyanophenyl and dimethylphenoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-8-9-16(10-13(12)2)22-14(3)18(21)20-17-7-5-4-6-15(17)11-19/h4-10,14H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMKNWDZZOTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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